molecular formula C11H12F3N B6295952 (S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95% CAS No. 1190228-51-3

(S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95%

Cat. No. B6295952
CAS RN: 1190228-51-3
M. Wt: 215.21 g/mol
InChI Key: JFNWKWBDJGIXAA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95% (often referred to as 1,1,1-TFPA) is a chiral amine compound with a wide variety of uses in scientific research. It is an important reagent in the synthesis of a variety of organic compounds, and has been used in the study of a variety of biochemical and physiological processes.

Scientific Research Applications

1,1,1-TFPA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including chiral amines, and in the study of a variety of biochemical and physiological processes. It has also been used in the study of molecular recognition and interactions, as well as in the development of new drugs and drug delivery systems.

Mechanism of Action

1,1,1-TFPA is believed to act as a chiral amine, binding to specific molecules and altering their structure in order to alter their function. This binding can be used to control the activity of enzymes, receptors, and other molecules involved in biochemical and physiological processes.
Biochemical and Physiological Effects
1,1,1-TFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the regulation of cellular processes. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models, as well as to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

1,1,1-TFPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. It is also relatively stable, and has a low toxicity. However, it is also relatively expensive, and the effects of its binding may be difficult to predict.

Future Directions

1,1,1-TFPA has a wide range of potential applications in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the structure and function of proteins and other molecules involved in biochemical and physiological processes. It could also be used to study the effects of environmental toxins on cellular processes, and to develop new methods for the synthesis of organic compounds. Finally, it could be used to develop new methods for the detection and identification of chiral molecules.

Synthesis Methods

1,1,1-TFPA is typically synthesized via a three-step process beginning with the reaction of 2-bromo-1-phenylethanol with sodium azide. The resulting compound is then reacted with trifluoromethanesulfonic anhydride to form the intermediate, which is then reacted with 1-phenylethylamine to form 1,1,1-TFPA. This method yields a product of high purity, with 95% of the final product being the desired (S)-enantiomer.

properties

IUPAC Name

1-phenyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-8(10-6-4-3-5-7-10)15-9(2)11(12,13)14/h3-7,9H,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWKWBDJGIXAA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]ethanimine

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